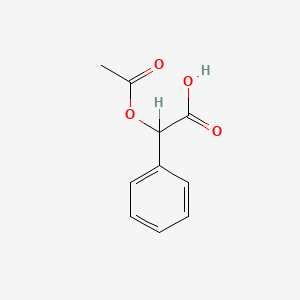

O-acetyl mandelic acid

描述

Chirality and Stereochemistry of O-Acetyl Mandelic Acid Enantiomers

The presence of a stereogenic center at the alpha-carbon, bonded to a carboxyl group, an acetylated hydroxyl group, a phenyl ring, and a hydrogen atom, imparts chirality to this compound. This results in the existence of two non-superimposable mirror images, or enantiomers, designated as (R)- and (S)-O-acetyl mandelic acid. These enantiomers exhibit identical physical properties, such as melting point and solubility, but differ in their interaction with plane-polarized light, a property known as optical activity.

(R)-(-)-O-Acetylmandelic acid

(R)-(-)-O-Acetylmandelic acid, also known as (-)-O-acetyl-D-mandelic acid, is the enantiomer that rotates plane-polarized light in the levorotatory direction (indicated by the '-' sign). It is a white to off-white crystalline powder. sigmaaldrich.com This compound is a valuable chiral building block in organic synthesis and is particularly noted for its use as a chiral derivatizing agent. researchgate.net In nuclear magnetic resonance (NMR) spectroscopy, it is employed to determine the enantiomeric purity of chiral alcohols, amines, and α-deuterated carboxylic acids. researchgate.netoup.com The crystallographic structure of (R)-O-acetylmandelic acid reveals that the acetate (B1210297) and carboxylic acid groups participate in intermolecular hydrogen bonding, forming distinct chains. researchgate.net

(S)-(+)-O-Acetyl-L-mandelic acid

Conversely, (S)-(+)-O-Acetyl-L-mandelic acid, or (+)-O-acetyl-L-mandelic acid, is the dextrorotatory enantiomer, rotating plane-polarized light to the right (indicated by the '+' sign). uni-muenchen.de Similar to its (R)-counterpart, it presents as a white to light yellow crystalline powder. It shares the role of a chiral derivatizing agent for determining enantiomeric purity via NMR spectroscopy. Furthermore, it serves as a crucial intermediate in the synthesis of various pharmaceuticals and is utilized as a chiral auxiliary in asymmetric synthesis to create specific enantiomers of target molecules.

| Property | (R)-(-)-O-Acetylmandelic acid | (S)-(+)-O-Acetyl-L-mandelic acid |

| Synonyms | (-)-O-Acetyl-D-mandelic acid, (R)-(-)-α-Acetoxyphenylacetic acid | (+)-O-Acetyl-L-mandelic acid, (S)-(+)-α-Acetoxyphenylacetic acid |

| CAS Number | 51019-43-3 | 7322-88-5 |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol | 194.19 g/mol |

| Appearance | White to off-white powder | White to light yellow crystal powder |

| Melting Point | 97-99 °C | 96-102 °C |

| Optical Rotation | [α]20/D ≈ -152° (c=2 in acetone) | [α]28/D ≈ +153° (c=2 in acetone) |

Data sourced from multiple chemical suppliers and research articles.

Significance of this compound in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in modern chemistry, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. This compound plays a significant role in this field, primarily as a chiral auxiliary and as a precursor for chiral ligands in enantioselective catalysis.

Role as a Chiral Auxiliary in Organic Transformations

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct a subsequent chemical transformation to occur with a high degree of stereoselectivity. After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality in the product. Both enantiomers of this compound have been effectively used in this capacity.

A notable application is in the synthesis of chiral non-racemic 1,2-diamines. These diamines, synthesized from this compound, can then be used as key intermediates in the preparation of biologically active molecules. For instance, they have been employed in the enantioselective deprotonation of epoxides and in the addition of diethylzinc (B1219324) to aldehydes, demonstrating the transfer of chirality from the initial this compound to the final product. Furthermore, (S)-(+)-O-acetylmandelic acid has been utilized as a chiral auxiliary in the resolution of racemic cis-diol derivatives during the synthesis of complex natural product analogues.

Application in Enantioselective Catalysis

In enantioselective catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. While this compound itself is not typically a direct catalyst, it serves as a crucial chiral ligand precursor. Chiral ligands coordinate to a metal center to create a chiral catalyst that can effectively control the stereochemical outcome of a reaction.

An important example is the preparation of chiral molybdenocene derivatives. By reacting molybdenocene dihydride with chiral carboxylic acids, including O-acetylmandelic acid, chiral hydridocarboxylato complexes can be formed. These complexes have been investigated for the enantioselective reduction of prochiral ketones, showcasing the direct influence of the O-acetylmandelic acid ligand on the stereoselectivity of the catalytic reduction.

This compound in Pharmaceutical and Chemical Industries

The utility of this compound extends broadly across the pharmaceutical and chemical sectors, primarily due to its nature as a readily available, optically pure chiral building block. sigmaaldrich.com

In the pharmaceutical industry, the enantiomers of this compound are valuable intermediates in the synthesis of chiral drugs. sigmaaldrich.com The ability to introduce a specific stereocenter is often a critical step in the total synthesis of complex pharmaceutical agents, where only one enantiomer provides the desired therapeutic effect. Its use as a chiral resolving agent is also a key industrial application, allowing for the separation of racemic mixtures of other important chiral compounds.

In the broader chemical industry, this compound is a versatile reagent. Beyond its role in asymmetric synthesis, it is used in the synthesis of flavoring agents and fragrances. Its application as a chiral derivatizing agent for NMR analysis is a standard technique in both academic and industrial research laboratories for the quality control and characterization of chiral molecules. researchgate.netoup.com

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. ontosight.aichemimpex.com Its stable yet reactive nature facilitates the creation of diverse chemical derivatives, making it a valuable building block in the production of complex organic molecules. chemimpex.com This is particularly important in the development of drugs where specific stereochemistry is essential for therapeutic efficacy and safety. chemimpex.com

One notable application is in the synthesis of chiral diamines. For instance, (R)-(-)-O-Acetylmandelic acid is used as a precursor to prepare a chiral diamine that serves as an intermediate in the synthesis of Utenone A. chemicalbook.comlookchem.comsigmaaldrich.comscientificlabs.co.uk It is also utilized in the production of ethyl (2′R)-2′-acetoxy-2′-phenylethanoate. chemicalbook.com Furthermore, this compound is employed in the synthesis of anti-inflammatory and analgesic agents, highlighting its role in developing treatments for pain and inflammation. chemimpex.com In a specific example, (S)-O-acetyl-mandelic acid was used in the synthesis of a bicyclic gamma-amino acid derivative, which are valuable as pharmaceutical agents. google.com

The synthesis of this compound itself can be achieved through the reaction of mandelic acid with acetyl chloride or acetic anhydride. chembk.comorgsyn.org A common laboratory-scale synthesis involves reacting mandelic acid with an excess of acetyl chloride, followed by distillation to remove the excess reagent, yielding crystalline this compound. orgsyn.org

Chiral Precursor for Optically Active Drugs

The chirality of this compound makes it a highly valuable precursor for the synthesis of optically active drugs. ontosight.aichemimpex.com The different enantiomers of a drug can have vastly different biological activities, making the ability to produce specific enantiomers critical in medicinal chemistry. ontosight.ai

This compound is instrumental in the process of chiral resolution, which is the separation of enantiomers from a racemic mixture. ontosight.aichemimpex.com This is crucial for developing drugs with improved therapeutic profiles and fewer side effects. chemimpex.com For example, it can be used as a chiral derivatizing agent to determine the enantiomeric purity of other chemical compounds, such as alcohols and amines, using NMR spectroscopy. chemicalbook.comunits.it

Enzymatic resolution is a key technique where this compound and its derivatives are involved. Lipases, for instance, can be used for the enantioselective deacylation or acylation of mandelic acid derivatives. psu.edu In one method, Pseudomonas sp. lipase (B570770) is used to acylate methyl mandelates with vinyl acetate, resulting in the production of optically pure (R)-mandelates. psu.edu Similarly, the enzymatic O-acylation of (R,S)-mandelic acid with vinyl acetate can be catalyzed by enzymes like Candida antarctica lipase to produce O-acetyl-(S)-mandelic acid, leaving behind the (R)-mandelic acid. researchgate.net The efficiency of such resolutions can be very high, achieving enantiomeric excess (ee) values of over 98%. psu.edu

The table below summarizes the properties of (R)-(-)-O-Acetylmandelic acid:

| Property | Value |

| CAS Number | 51019-43-3 |

| Molecular Formula | C10H10O4 |

| Molecular Weight | 194.18 g/mol |

| Appearance | White to light yellow crystal powder |

| Melting Point | 97-99 °C |

| Optical Activity | [α]20/D −152.4°, c = 2 in acetone |

| Optical Purity (ee) | 98% (GLC) |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-acetyloxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCUSTCTKLTMBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50279865 | |

| Record name | O-Acetyl mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-68-6 | |

| Record name | O-Acetylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5438-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14369 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5438-68-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Acetyl mandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50279865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, α-(acetyloxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for O Acetyl Mandelic Acid

Chemical Synthesis Approaches

The primary chemical routes to O-acetyl mandelic acid involve the direct acetylation of mandelic acid's hydroxyl group. Subsequent conversion to the acyl chloride enhances its reactivity for further synthetic transformations.

The synthesis of this compound is commonly achieved by treating mandelic acid with an acetylating agent. orgsyn.org The choice of agent and reaction conditions can influence the efficiency and purity of the final product.

Acetyl chloride is an effective reagent for the acetylation of mandelic acid. The reaction proceeds readily, often without the need for initial heating, to produce this compound in high yields. orgsyn.org A typical procedure involves mixing mandelic acid with an excess of acetyl chloride. orgsyn.org Once the initial reaction subsides and a clear solution is formed, the mixture is warmed to drive the reaction to completion and distill off the excess reagent. orgsyn.org The final product can be crystallized upon standing. orgsyn.org This method is notable for its high conversion rate, with yields reported to be in the range of 97–99%. orgsyn.org

Table 1: Synthesis of this compound via Acetyl Chloride Interactive data table summarizing the reaction parameters.

| Reactant | Reagent | Molar Ratio (Acid:Reagent) | Conditions | Yield | Reference |

| Mandelic Acid | Acetyl Chloride | ~1 : 2.8 | Initial reaction at room temp., then warmed on a water bath | 97-99% | orgsyn.org |

Acetic anhydride is another widely used reagent for the acetylation of mandelic acid. orgsyn.orgchemicalbook.comnih.gov This method often employs a catalyst or a basic solvent to facilitate the reaction. For instance, the synthesis can be carried out by reacting the parent α-hydroxy acid with acetic anhydride in pyridine. nih.gov Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct. nih.gov Alternatively, a few drops of a strong acid like concentrated sulfuric acid can be used to catalyze the reaction between the alcohol and acetic anhydride. uomustansiriyah.edu.iq The use of acetic anhydride is advantageous due to its lower volatility and corrosiveness compared to acetyl chloride. uomustansiriyah.edu.iq

Table 2: Common Reagents for Acetylation of Mandelic Acid via Acetic Anhydride Interactive data table summarizing typical reaction components.

| Substrate | Acetylating Agent | Catalyst / Solvent | Key Role of Catalyst/Solvent | Reference |

| Mandelic Acid | Acetic Anhydride | Pyridine | Acts as catalyst and base | nih.gov |

| Mandelic Acid | Acetic Anhydride | Conc. Sulfuric Acid | Acts as an acid catalyst | uomustansiriyah.edu.iq |

For further synthetic applications, this compound is often converted into its more reactive acyl chloride derivative, O-acetylmandelyl chloride. orgsyn.orgcymitquimica.com This compound serves as a crucial intermediate in the preparation of various esters and amides. cymitquimica.comjigspharma.com

The conversion of this compound to O-acetylmandelyl chloride is efficiently accomplished using thionyl chloride (SOCl₂). orgsyn.org The reaction involves refluxing the carboxylic acid with an excess of thionyl chloride. orgsyn.org The reaction starts readily, but heating is required to ensure it goes to completion. orgsyn.org After the reflux period, the excess thionyl chloride is removed by distillation, and the resulting O-acetylmandelyl chloride is purified by distillation under reduced pressure to prevent thermal decomposition and tar formation. orgsyn.org This process yields the product as an almost colorless liquid. orgsyn.org Prolonged refluxing can potentially lower the yield. orgsyn.org

Table 3: Synthesis of O-Acetylmandelyl Chloride Interactive data table summarizing the reaction parameters.

| Reactant | Reagent | Conditions | Purification | Yield | Reference |

| This compound | Thionyl Chloride | Reflux for 4 hours | Distillation under reduced pressure (e.g., 125-130°C / 10 mm Hg) | 79-82% | orgsyn.org |

Preparation of Acetylmandelyl Chloride

Enzymatic and Chemoenzymatic Synthesis

Biocatalytic methods provide a powerful alternative to traditional chemical synthesis for producing chiral compounds like mandelic acid and its derivatives. mdpi.com These approaches are valued for their high stereoselectivity and mild, environmentally friendly reaction conditions. mdpi.com The synthesis of enantiomerically pure this compound often relies on the enzymatic production of a chiral mandelic acid precursor, which can then be acetylated chemically.

A key strategy is the use of enzyme cascades. For example, enantiomerically pure (S)-mandelic acid can be synthesized from benzaldehyde through a bienzymatic system composed of an (S)-selective oxynitrilase and a nitrilase. researchgate.net The oxynitrilase catalyzes the formation of the cyanohydrin, and the nitrilase subsequently hydrolyzes the nitrile group to a carboxylic acid. researchgate.net

Another approach is the chemoenzymatic kinetic resolution of mandelonitrile. iaea.org In this process, a lipase (B570770) is used to selectively acylate one enantiomer of mandelonitrile, allowing for the separation of the two enantiomers. The resolved, optically active mandelonitrile can then be chemically hydrolyzed to produce the corresponding enantiomer of mandelic acid with high enantiomeric excess. iaea.org Nitrilase enzymes have also been shown to directly hydrolyze various phenylacetonitriles, including O-acetylmandelonitrile, to the corresponding carboxylic acids. researchgate.net These enzymatic and chemoenzymatic pathways are central to obtaining the optically active mandelic acid core, which is a prerequisite for the synthesis of enantiopure this compound. mdpi.comiaea.org

Table 4: Overview of Enzymatic and Chemoenzymatic Strategies for Mandelic Acid Precursors Interactive data table summarizing biocatalytic approaches.

| Strategy | Starting Material | Key Enzyme(s) | Product | Significance | Reference |

| Bienzymatic Cascade | Benzaldehyde | Oxynitrilase, Nitrilase | Enantiomerically pure (S)-Mandelic Acid | Direct synthesis to a chiral precursor | researchgate.net |

| Chemoenzymatic Resolution | Racemic Mandelonitrile | Lipase | Enantiomerically pure Mandelic Acid (R and S) | Separation of enantiomers via selective acylation | iaea.org |

| Direct Hydrolysis | O-acetylmandelonitrile | Nitrilase | This compound | Direct enzymatic conversion of the acetylated nitrile | researchgate.net |

Biocatalytic Production of Mandelic Acid Precursors

A sustainable, "green" pathway to produce mandelic acid, the direct precursor to this compound, utilizes readily available and inexpensive starting materials. mpg.de Researchers have developed a three-enzyme cascade that converts benzaldehyde and oxalic acid into mandelic acid under mild conditions. mpg.de This process circumvents the use of cyanide, a potent poison often employed in conventional chemical synthesis. mpg.demdpi.combrainly.com

The key enzyme in this cascade is oxalyl-CoA decarboxylase (OXC). mpg.de This enzyme was found to possess a novel capability beyond its natural function of degrading oxalate. mpg.de It can generate a highly active form of formic acid from oxalic acid, which then acts as an intermediate. mpg.de The OXC enzyme condenses this activated intermediate with benzaldehyde, creating a new carbon-carbon bond to form mandelic acid. mpg.de By combining surgically mutated OXC with two other enzymes, a three-step cascade was established, enabling the efficient synthesis of mandelic acid and a variety of its derivatives. mpg.de

Cyanohydrins, such as mandelonitrile, are vital precursors for mandelic acid. sbq.org.br Biocatalytic kinetic resolution of these precursors using continuous-flow systems has emerged as a highly efficient method for producing enantiopure compounds. sbq.org.brresearchgate.net This approach offers significant advantages, including high productivity and short reaction times, while maintaining the high enantioselectivity of the enzymatic catalyst. sbq.org.br

A chemoenzymatic strategy has been developed that employs a continuous-flow, lipase-mediated resolution of mandelonitrile. sbq.org.brresearchgate.net In this process, racemic mandelonitrile acetate (B1210297) is passed through a reactor containing an immobilized lipase, such as Novozym 435®. researchgate.net The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of both enantiomers with high optical purity. sbq.org.brresearchgate.net This method has been used to obtain both (R)- and (S)-mandelic acid in good yields and high enantiomeric excesses after a subsequent chemical hydrolysis step. sbq.org.br

Similarly, hydroxynitrile lyases (HNLs) have been used in continuous-flow reactors for the synthesis of (R)-mandelonitrile from benzaldehyde. tudelft.nl An immobilized HNL triple variant (GtHNL A40H/V42T/Q110H) demonstrated excellent conversion rates and operational stability, highlighting the potential of continuous-flow systems for the large-scale production of chiral cyanohydrins. tudelft.nl

| Enzyme | Substrate | System Details | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Novozym 435® (Lipase) | (RS)-Mandelonitrile acetate | Flow rate: 0.1 mL/min; Residence time: 8.6 min | 49% | (S)-Mandelonitrile: 98%; (R)-Mandelonitrile acetate: 94% | researchgate.net |

| GtHNL A40H/V42T/Q110H (Hydroxynitrile Lyase) | Benzaldehyde | Flow rate: 0.1 mL/min; Residence time: 4 min | 97% | Not specified | tudelft.nl |

| (R)-selective Hydroxynitrile Lyase | Benzaldehyde / HCN | Multi-step process | 85% | (R)-Mandelonitrile: 96% | nih.gov |

Enzymatic O-Acylation of Mandelic Acid

The direct enzymatic acylation of mandelic acid is a key step in producing this compound and other ester derivatives. This transformation is typically achieved through lipase-catalyzed transesterification in organic media. tandfonline.compan.pl Lipases are highly effective for this purpose, demonstrating the ability to catalyze acylation reactions with high enantioselectivity. researchgate.netscispace.com

The choice of acyl donor is crucial for both the reaction rate and enantioselectivity. tandfonline.com Vinyl esters, such as vinyl acetate, are commonly used as acyl donors. tandfonline.compan.plresearchgate.net Studies have shown that vinyl esters with shorter alkyl chains tend to result in higher conversion rates. tandfonline.com In one study, the lipase from Pseudomonas sp. was used to acylate methyl (RS)-mandelate with vinyl acetate, yielding the unreacted (R)-mandelate with an enantiomeric excess of ≥98% at approximately 60% conversion. tandfonline.com Similarly, lipase PS from Pseudomonas cepacia has been successfully used for the enantioselective acetylation of various substituted mandelic acids. researchgate.netscispace.com

The stereochemical preference of the enzyme can sometimes be inverted by changing the acyl donor. For instance, using vinyl chloroacetate instead of other vinyl esters has been shown to switch the enzyme's preference from the (S)-enantiomer to the (R)-enantiomer. tandfonline.com

Enzymatic Kinetic Resolution (EKR) Approaches

Enzymatic kinetic resolution (EKR) is a widely employed strategy for separating the enantiomers of racemic mandelic acid and its derivatives. nih.govrsc.orgresearchgate.net This technique relies on the differential reaction rates of two enantiomers with an enzyme, allowing for the isolation of one enantiomer as the product and the other as the unreacted substrate, both in high optical purity. pan.pl Lipases are particularly potent enzymes for EKR, catalyzing either the hydrolysis of racemic esters or the acylation/transesterification of racemic alcohols. researchgate.netresearchgate.netnih.govresearchgate.net

EKR of mandelic acid can be performed via two main lipase-catalyzed transesterification strategies:

Acylation: A racemic mixture of mandelic acid or its ester is reacted with an acyl donor (e.g., vinyl acetate). The lipase selectively acylates one enantiomer, leaving the other enantiomer unreacted. tandfonline.compan.pl For example, Burkholderia cepacia lipase catalyzes the transesterification of (R,S)-mandelic acid with vinyl acetate. pan.pl

Deacylation (Alcoholysis/Hydrolysis): A racemic mixture of an O-acylated mandelate is treated with a nucleophile, such as an alcohol or water. The lipase selectively deacylates one enantiomer, producing an optically pure mandelic acid derivative. tandfonline.comnih.gov Using Penicillium roqueforti lipase, (S)-mandelates with ≥97% ee have been produced through the deacylation of methyl O-butyryl-(RS)-mandelates. tandfonline.com

To overcome the 50% theoretical yield limit of conventional EKR, dynamic kinetic resolution (DKR) can be employed. rsc.orgrsc.org DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. rsc.org For mandelic acid, this has been achieved by coupling enzymatic racemization using a mandelate racemase with diastereomeric salt crystallization. rsc.orgrsc.org

| Enzyme | Substrate | Reaction Type | Conditions | Result | Reference |

|---|---|---|---|---|---|

| Penicillium roqueforti lipase | Methyl O-butyryl-(RS)-mandelates | Deacylation (with butanol) | Isopropyl ether | (S)-mandelates (≥97% ee) at ~40% conversion | tandfonline.com |

| Pseudomonas sp. lipase | Methyl (RS)-mandelates | Acylation (with vinyl acetate) | Isopropyl ether | Recovered (R)-mandelates (≥98% ee) at ~60% conversion | tandfonline.com |

| Lipase AK | (R,S)-2-chloromandelic acid | Transesterification (with vinyl acetate) | Organic solvent | High conversion (≥98.85%) and substrate ee (≥98.15%) | nih.gov |

| Geobacillus thermocatenulatus lipase (BTL2) | (R,S)-2-(butyryloxy)-2-phenylacetic acid | Ethanolysis | Ionic Liquid (EMIMBF4), 120 °C | Fast, highly enantioselective resolution | mdpi.com |

| Immobilized Lipase | (R,S)-methyl mandelate | Hydrolysis | Micro-channel reactor (MCR) | 95% eep (vs. 65% eep in batch) | researchgate.net |

Derivatization for Enhanced Utility

Functionalization of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in synthetic chemistry that allows for the modification of molecules at positions that are typically unreactive, enhancing step economy and reducing waste. sigmaaldrich.com For derivatives of mandelic acid, such as this compound, the aromatic C-H bonds of the phenyl ring are prime targets for such transformations. acs.org

Palladium (Pd)-catalyzed C-H functionalization has been successfully applied to mandelic acid derivatives. acs.org In these reactions, the substrate's own carboxylic acid group acts as an internal directing group, guiding the metal catalyst to activate the C-H bonds at the ortho positions of the phenyl ring. acs.orgprinceton.edu This approach enables a variety of transformations, including:

Arylation

Iodination

Acetoxylation

Olefination

These protocols utilize simple protecting groups for the α-hydroxyl group, such as acetate (Ac), which is present in this compound itself. acs.org The reactions proceed through either Pd(II)/Pd(IV) or Pd(II)/Pd(0) catalytic cycles, providing a versatile toolkit for elaborating the structure of mandelic acid. acs.org

Rhodium (Rh) catalysts have also been developed for C-H activation directed by carboxylic acids. nih.govescholarship.orgrsc.org Rhodium(III) catalysts can facilitate intramolecular Heck-type reactions, allowing for the formation of complex cyclic structures from appropriately substituted mandelic acid derivatives. nih.gov The reaction typically involves a catalytic amount of an external oxidant, such as copper(II) acetate, to regenerate the active catalyst. nih.gov The development of these methods opens new avenues for creating novel and complex molecules based on the mandelic acid scaffold.

Esterification and Etherification Strategies

The derivatization of this compound primarily involves modifications of its carboxylic acid functional group, with esterification being a principal strategy. These modifications are crucial for altering the compound's physical properties, such as solubility and volatility, and for preparing it for further synthetic applications or analytical procedures like gas chromatography mdpi.com.

Esterification

Esterification of the carboxylic acid moiety of this compound can be accomplished through several standard synthetic routes. The Fischer-Speier esterification method, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like hydrochloric acid, is a common approach. This method has been demonstrated in the esterification of the parent compound, r-mandelic acid, with alcohols such as l-menthol, where the reaction proceeds to near completion scispace.com.

A more reactive pathway involves the conversion of this compound into its corresponding acid chloride, O-acetylmandelyl chloride. This intermediate is synthesized by treating this compound with thionyl chloride orgsyn.org. The resulting O-acetylmandelyl chloride is highly reactive and readily undergoes esterification upon reaction with a wide range of alcohols, often providing higher yields and requiring milder conditions than direct acid-catalyzed esterification.

The table below summarizes key esterification approaches for this compound and its parent compound.

| Reaction Type | Reagents | Key Intermediates | Product Type | Notes |

| Fischer-Speier Esterification | Alcohol (e.g., l-menthol), Acid Catalyst (e.g., HCl) | N/A | Alkyl/Aryl Ester | Reaction is typically driven to completion by removing water or using excess alcohol. scispace.com |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Phosphorus Pentachloride | O-acetylmandelyl chloride | Acid Chloride | This intermediate is significantly more reactive than the parent carboxylic acid. orgsyn.org |

| Esterification via Acyl Chloride | O-acetylmandelyl chloride, Alcohol | N/A | Alkyl/Aryl Ester | Generally a high-yield reaction that proceeds under mild conditions. |

Etherification

Strategies involving ether linkages in derivatives of this compound typically focus on the modification of the parent mandelic acid prior to the acetylation step. For instance, alkoxy-substituted derivatives are synthesized from the corresponding alkoxy-substituted mandelic acids mdma.ch. The methyl ether derivative of mandelic acid has been studied for its chiral recognition properties mdpi.com. Direct etherification of the carboxylic acid group of this compound is not a standard synthetic transformation. Therefore, ether derivatives are most practically obtained by acetylating mandelic acid precursors that already contain the desired ether functionality, usually as an alkoxy substituent on the phenyl ring.

Synthesis of Ring-Substituted Derivatives

The synthesis of ring-substituted derivatives of this compound can be achieved through two primary pathways: the acetylation of pre-functionalized mandelic acids or the direct C-H functionalization of the aromatic ring. These derivatives, featuring substituents like methoxy (MeO) or chloro (Cl) groups at various positions (ortho, meta, para), are valuable for studying structure-activity relationships and for use as chiral selectors researchgate.net.

Acetylation of Substituted Mandelic Acid Precursors

The most conventional route to ring-substituted this compound involves a two-step process. First, a substituted mandelic acid is synthesized, followed by the acetylation of its α-hydroxyl group.

Synthesis of Substituted Mandelic Acid: Ring-substituted mandelic acids can be prepared through methods such as the Friedel-Crafts reaction or the condensation of a substituted aromatic compound with glyoxylic acid mdma.chresearchgate.net. For example, alkoxy-substituted mandelic acids are produced by condensing alkoxybenzenes with glyoxylic acid in the presence of a strong acid catalyst mdma.ch.

Acetylation: The resulting substituted mandelic acid is then acetylated. This is commonly achieved by reacting the α-hydroxyl group with acetic anhydride or acetyl chloride orgsyn.orgnih.gov.

The table below outlines this synthetic approach for various substituents.

| Substituent | Position | Precursor Reactants | Acetylation Reagent | Final Product |

| Methoxy (-OCH₃) | para | Anisole + Glyoxylic Acid | Acetic Anhydride | O-acetyl-4-methoxymandelic acid |

| Chloro (-Cl) | ortho, meta, para | Chlorobenzene + Glyoxylic Acid | Acetyl Chloride | O-acetyl-(2, 3, or 4)-chloromandelic acid researchgate.net |

| Trifluoromethyl (-CF₃) | para | Trifluoromethylbenzene + Glyoxylic Acid | Acetic Anhydride | O-acetyl-4-(trifluoromethyl)mandelic acid nih.gov |

Direct C-H Functionalization

Modern synthetic methods allow for the direct functionalization of the C-H bonds on the phenyl ring of mandelic acid derivatives, which are subsequently acetylated or are already protected. Palladium-catalyzed reactions have been developed for the ortho-olefination and ortho-acetoxylation of protected mandelic acid.

Ortho-Olefination: In a process utilizing a Pd(II)/Pd(0) catalytic cycle, pivaloyl-protected mandelic acid can be coupled with terminal olefins, such as ethyl acrylate, at the ortho position. This reaction is accelerated by the use of monoprotected amino acid (MPAA) ligands acs.org.

Ortho-Acetoxylation: Employing a Pd(II)/Pd(IV) catalytic cycle, the addition of an oxidant like diacetoxyiodobenzene (PhI(OAc)₂) leads to the direct installation of an acetate group at the ortho position of the phenyl ring acs.org.

These direct functionalization methods offer an efficient route to specific, particularly ortho-substituted, derivatives. Research has shown that electron-withdrawing substituents on the phenyl ring generally lead to better yields in these transformations, while electron-donating groups can decrease the yield acs.org.

| Functionalization | Catalyst System | Reagents | Substituent Position | Key Finding |

| Olefination | Pd(OAc)₂, Ac-Gly-OH (ligand) | Ethyl acrylate, KHCO₃ | Ortho | Yields a mixture of mono- and di-ortho-olefinated products. acs.org |

| Acetoxylation | Pd(II) catalyst | PhI(OAc)₂ (oxidant) | Ortho | Enables direct installation of a second acetate group onto the aromatic ring. acs.org |

Stereochemical Control and Chiral Resolution Techniques

Chiral Resolution of Racemic Mixtures

The separation of a racemic mixture into its constituent enantiomers, a process known as chiral resolution, is a critical step in obtaining enantiomerically pure compounds. For mandelic acid and its derivatives, including O-acetyl mandelic acid, various techniques have been developed to achieve this separation. These methods are broadly categorized into diastereoselective crystallization, chromatographic enantioseparation, and enantioselective membrane separations. The choice of method often depends on the specific derivative, the scale of the separation, and the desired level of enantiomeric purity.

Diastereoselective crystallization is a classical and widely used method for resolving racemic mixtures. This technique involves the reaction of a racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.

In the context of mandelic acid, resolving agents such as L-phenylalanine have been effectively used. nih.govresearchgate.net The process relies on the differential solubility of the diastereomeric salts formed between the chiral resolving agent and the enantiomers of the acid. For instance, the diastereomer formed between L-mandelic acid and L-phenylalanine exhibits greater thermal stability due to higher lattice energy compared to the D-mandelic acid-L-phenylalanine diastereomer. nih.gov This difference in stability and solubility allows for their separation through crystallization. The chiral recognition in this process primarily occurs during the crystallization of the diastereomers from the solution. researchgate.net While this method is effective, its success is contingent on finding a suitable resolving agent that forms readily separable crystalline diastereomers. A dynamic kinetic resolution approach, which combines enzymatic racemization of the undesired enantiomer with diastereomeric salt crystallization, has been developed to overcome the 50% theoretical yield limit of classical resolution. rsc.org

Chromatographic techniques are powerful tools for the separation of enantiomers and are widely applied to mandelic acid and its derivatives. These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The interactions between the analyte and the CSP can include hydrogen bonds, dipole-dipole interactions, π-π interactions, and steric effects. researchgate.net The spatial arrangement of the analyte's functional groups in relation to the chiral centers of the CSP is a crucial factor in achieving successful enantioseparation. researchgate.netresearchgate.net

Gas chromatography (GC) is a high-resolution analytical technique that can be adapted for chiral separations by using a capillary column coated with a chiral stationary phase. Due to the low volatility and high polarity of mandelic acid, derivatization of its carboxyl and hydroxyl groups is necessary for GC analysis. nih.govmdpi.com this compound, being an acetylated derivative, is more amenable to GC analysis than mandelic acid itself.

Cyclodextrin-based CSPs are commonly employed for the chiral separation of mandelic acid derivatives in GC. nih.govmdpi.commdpi.com These selectors, such as octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin (TBDMSDAGCD), exhibit multimodal interactions with analytes, including inclusion complexation, hydrogen bonding, and dipole-dipole interactions. nih.govmdpi.com The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. azom.com The differing stability of these complexes leads to different retention times and thus, separation. The choice of cyclodextrin (α, β, or γ) and its derivatives can significantly influence the chiral selectivity and even the elution order of the enantiomers. mdpi.com

Table 1: Chiral Selectivity of Mandelic Acid Derivatives on Different Cyclodextrin-Based GC Stationary Phases

| Analyte (Derivative of Mandelic Acid) | Chiral Stationary Phase | Selectivity (α) | Elution Order |

|---|---|---|---|

| Mandelic acid methyl ester | 2,3-Di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin | 1.24 | R before S |

| Mandelic acid ethyl ester | 2,3-Di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin | 1.27 | R before S |

| 3-Chloro mandelic acid methyl ester | Permethylated α-cyclodextrin | >1.1 | S before R |

This table is generated based on data presented in the text and is for illustrative purposes.

Thin-layer chromatography (TLC) offers a rapid and convenient method for the enantiomeric separation of chiral compounds. nih.gov The use of molecularly imprinted polymers (MIPs) as chiral stationary phases in TLC has proven effective for the resolution of mandelic acid and its derivatives. nih.govsemanticscholar.org

MIPs are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (in this case, one enantiomer of a mandelic acid derivative). Subsequent removal of the template leaves behind specific recognition sites that are complementary in shape, size, and functionality to the template molecule. These tailored cavities exhibit a higher affinity for the template enantiomer, allowing for the separation of the racemic mixture. For the separation of mandelic acid enantiomers, MIPs have been prepared using L-mandelic acid, L-2-chloromandelic acid, or L-4-chloromandelic acid as templates, with acrylamide as the functional monomer and ethylene glycol dimethacrylate as the cross-linker. nih.govsemanticscholar.org Using a mobile phase of acetonitrile and acetic acid, baseline separation of the racemates was achieved. nih.gov

Table 2: Chiral Separation Factors for Mandelic Acid Derivatives using TLC with MIPs

| Template Molecule | Chiral Separation Factor (α) |

|---|---|

| L-mandelic acid | 1.45 |

| L-2-chloromandelic acid | 1.62 |

This table is generated based on data presented in the text and is for illustrative purposes. nih.gov

Enantioselective membrane separation is an emerging technique for chiral resolution that offers the potential for continuous and large-scale production of pure enantiomers. This method utilizes a chiral selector immobilized within a membrane to selectively transport one enantiomer over the other.

For the resolution of racemic mandelic acid, a bulk liquid membrane (BLM) system has been developed. researchgate.net This system employed a binary chiral carrier composed of di(2-ethylhexyl) phosphoric acid (D2EHPA) and O,O'-dibenzoyl-(2R, 3R)-tartaric acid (L-(-)-DBTA) in an organic phase. The chiral carrier complex selectively interacts with one enantiomer of mandelic acid, facilitating its transport from a feed phase, through the organic membrane, to a stripping phase. This process resulted in a significant enantiomeric excess of one enantiomer in the stripping phase. The efficiency of the separation is influenced by factors such as the concentration of the carrier, the concentration of the racemic mandelic acid, stirring speed, and temperature. researchgate.net

Chromatographic Enantioseparation

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed and ideally recovered for reuse. This strategy is a cornerstone of asymmetric synthesis.

Mandelic acid and its derivatives, including O-acetylmandelic acid, have been utilized as chiral auxiliaries. acs.orgwikipedia.org For example, (R)-(-)-O-Acetylmandelic acid can be used as a precursor in the synthesis of chiral diamines, which are then employed in asymmetric synthesis. sigmaaldrich.com The chiral center in the mandelic acid moiety effectively biases the approach of reagents to the prochiral center in the substrate, leading to the preferential formation of one diastereomer. The effectiveness of a chiral auxiliary is dependent on its ability to induce high diastereoselectivity, its ease of attachment and removal, and its recyclability. O-acetylmandelic acid has also been reported as a reliable chiral derivatizing agent for determining the absolute configuration of alcohols through NMR analysis of the resulting diastereomeric esters. researchgate.net

Determination of Enantiomeric Purity and Absolute Configuration

A critical aspect of asymmetric synthesis is the accurate determination of the enantiomeric purity (often expressed as enantiomeric excess, ee) and the absolute configuration of the chiral products. This compound is a key reagent in these analytical determinations, particularly in NMR spectroscopy.

NMR spectroscopy is a powerful technique for determining the structure of molecules. In the context of chirality, NMR can be used to differentiate between enantiomers by converting them into diastereomers with distinct NMR spectra. This is achieved by using chiral derivatizing agents or chiral shift reagents.

This compound is widely employed as a chiral derivatizing agent (CDA). sigmaaldrich.com It reacts with a racemic or enantiomerically enriched alcohol or amine to form a mixture of diastereomeric esters or amides. These diastereomers, unlike the original enantiomers, have different physical properties and, crucially, different NMR spectra.

The principle behind this method is that the protons in the two diastereomers are in chemically non-equivalent environments. The phenyl group of the this compound moiety creates an anisotropic magnetic field that influences the chemical shifts of the protons in the substrate portion of the molecule. The spatial arrangement of these protons relative to the phenyl group is different for each diastereomer, leading to observable differences in their respective ¹H NMR spectra. This allows for the integration of the distinct signals to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric excess of the original alcohol or amine. sigmaaldrich.com this compound has been reported to be a reliable CDA for determining the configuration of various chiral alcohols, including those that are sterically hindered. researchgate.net

Table 1: Properties of this compound Enantiomers

| Property | (R)-(-)-O-Acetylmandelic acid | (S)-(+)-O-Acetylmandelic acid |

|---|---|---|

| Synonym | (-)-O-Acetyl-D-mandelic acid | (+)-O-Acetyl-L-mandelic acid |

| CAS Number | 51019-43-3 | 7322-88-5 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀O₄ nih.gov | C₁₀H₁₀O₄ sigmaaldrich.com |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol sigmaaldrich.com |

| Melting Point | 97-99 °C | 97-99 °C sigmaaldrich.com |

| Optical Activity | [α]20/D −152.4°, c = 2 in acetone | [α]28/D +153°, c = 2 in acetone sigmaaldrich.com |

| Optical Purity (ee) | 98% (GLC) | 98% (GLC) sigmaaldrich.com |

Chiral NMR shift reagents are compounds, often lanthanide complexes, that can reversibly bind to a chiral substrate. libretexts.org This interaction leads to a separation of signals for the two enantiomers in the NMR spectrum. Chiral, resolved carboxylic acids, including (R)-O-acetylmandelic acid, have been utilized as chiral NMR shift reagents. nih.gov The interaction between the chiral shift reagent and the enantiomers of the analyte forms transient diastereomeric complexes, which results in differential shifts in the NMR spectrum, allowing for the determination of enantiomeric purity. libretexts.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard methods for determining enantiomeric excess. nih.gov These methods can be used to separate and quantify the enantiomers of mandelic acid and its derivatives.

For the analysis of this compound enantiomers or for using it as a derivatizing agent for other chiral molecules, chromatographic methods are indispensable. The separation can be achieved in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For example, mandelic acid and its derivatives have been successfully separated using a CHIRALPAK® IC column. nih.gov

Indirect Separation: The racemic analyte is first derivatized with an enantiomerically pure reagent (like this compound) to form diastereomers. These diastereomers can then be separated on a standard, achiral stationary phase.

The derivatives of mandelic acid have proven to be effective model compounds for testing the chiral selectivity of various chromatographic stationary phases. mdpi.com The success of these separations often depends on intermolecular interactions such as hydrogen bonding between the analyte and the stationary phase. mdpi.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Mandelic acid |

| Acetic anhydride |

| Pyridine |

| 2-chloromandelic acid |

| 4-hydroxymandelic acid |

| 4-methoxymandelic acid |

| 3,4,5-trismethoxymandelic acid |

| n-hexene |

| n-butyl vinyl ether |

| Iodine |

X-ray Crystallography for Absolute Structure

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the absolute configuration of chiral molecules. In the case of O-acetylmandelic acid, single-crystal X-ray diffraction studies have been instrumental in elucidating its three-dimensional atomic arrangement and confirming the spatial orientation of its substituents, thereby establishing its absolute stereochemistry.

A detailed crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid, systematically named (R)-(−)-2-acetoxy-2-phenylacetic acid, has provided conclusive evidence of its molecular structure. nih.goviucr.orgnih.gov The analysis of a resolved chiral ester derivative of mandelic acid confirmed the R configuration at the chiral carbon atom (C1). nih.govresearchgate.netiucr.org This determination is supported by the absolute structure parameters, with a Flack x parameter of -0.01 (4) and a Hooft y parameter of -0.02 (4), which validate the assigned R configuration. nih.govresearchgate.net

The molecular structure reveals that the molecule does not form intramolecular or pairwise hydrogen bonds. nih.goviucr.org Instead, the crystal packing is characterized by intermolecular hydrogen bonding. Specifically, the carboxylic acid group and the acetate (B1210297) group are involved in forming hydrogen-bonded chains that extend parallel to the nih.gov crystal axis. nih.goviucr.orgnih.gov A notable feature of this supramolecular assembly is the short donor-acceptor hydrogen-bonding distance of 2.676 (2) Å between the carboxylic acid OH group and the carbonyl oxygen atom of the ester on an adjacent molecule. nih.goviucr.orgnih.goviucr.org This interaction creates zigzag chains in the solid state. iucr.org

The crystallographic data for (R)-O-acetylmandelic acid provides a foundational understanding of its solid-state conformation and intermolecular interactions.

Interactive Table: Crystallographic Data for (R)-O-acetylmandelic Acid

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀O₄ |

| Systematic Name | (R)-(−)-2-acetoxy-2-phenylacetic acid |

| Flack x parameter | -0.01 (4) |

| Hooft y parameter | -0.02 (4) |

| H-bond distance (donor-acceptor) | 2.676 (2) Å |

| Δρmax | 0.19 e Å⁻³ |

| Δρmin | -0.19 e Å⁻³ |

Applications and Advanced Research Directions

O-Acetyl Mandelic Acid in Drug Development and Medicinal Chemistry

The presence of a chiral center and its reactive carboxylic acid and acetyl groups make this compound a crucial intermediate and building block in the synthesis of complex molecules for the pharmaceutical industry.

This compound serves as a vital chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its primary application in this area is as a chiral resolving agent, facilitating the separation of racemic mixtures. The principle of chiral resolution relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent, such as (R)- or (S)-O-acetyl mandelic acid, to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be converted back to the desired enantiomer of the target compound.

This methodology is a cornerstone in the production of single-enantiomer drugs, which is often crucial as different enantiomers of a drug can have vastly different pharmacological activities and metabolic fates. While specific examples of commercial drugs synthesized directly using this compound as a resolving agent are not always explicitly detailed in publicly available literature, the principle is widely applied in the pharmaceutical industry for the synthesis of a variety of chiral drugs.

Furthermore, mandelic acid and its derivatives are recognized as key precursors in the synthesis of several important pharmaceuticals. For instance, mandelic acid is a precursor to the semi-synthetic cephalosporin antibiotic Cefamandole, the antiplatelet drug Clopidogrel, and the anticholinergic agent Homatropine. As an acetylated derivative, this compound can be a more versatile precursor in certain synthetic routes due to the protective acetyl group on the hydroxyl function, which can prevent unwanted side reactions and be easily removed at a later stage.

This compound is a valuable precursor for a range of bioactive compounds beyond established pharmaceuticals. Its utility stems from the ability to undergo various chemical transformations at its carboxylic acid, acetyl, and phenyl groups. For instance, the hydrolysis of O-acetylmandelonitrile can yield this compound, which can then be further modified to create a library of compounds for biological screening.

The synthesis of novel bioactive scaffolds often involves the use of versatile starting materials like this compound. Researchers can modify its structure to explore structure-activity relationships, aiming to develop new therapeutic agents. The presence of the acetyl group can influence the lipophilicity and reactivity of the molecule compared to mandelic acid, offering different synthetic possibilities.

Advanced Catalytic Applications

Recent research has focused on leveraging this compound and its derivatives in advanced catalytic systems, including photocatalytic and organocatalytic reactions.

The photocatalytic conversion of mandelic acid derivatives represents a green and sustainable approach to synthesizing valuable chemical compounds. One notable application is the solar-driven production of aromatic aldehydes from mandelic acid derivatives using a Co(II)/C3N4 combined catalyst in aqueous media. In this process, the photocatalyst facilitates the selective oxidation of the mandelic acid derivative, leading to the formation of the corresponding aromatic aldehyde with high conversion rates nih.govrsc.org. This method is environmentally friendly, utilizing solar energy and water as a solvent, and offers a promising route for the synthesis of aldehydes, which are important intermediates in the chemical industry.

The mechanism of this photocatalytic conversion involves the generation of reactive oxygen species that selectively oxidize the alcohol group of the mandelic acid derivative to a carbonyl group, followed by decarboxylation to yield the aromatic aldehyde nih.gov.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. In the context of mandelic acid derivatives, an enantioselective one-pot synthesis of (R)-mandelic acid esters has been developed using an epi-quinine-derived urea as an organocatalyst nih.govunisa.it. This process involves a sequence of reactions, including a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis/esterification nih.govunisa.it.

| Catalytic Application | Catalyst | Reactant | Product | Key Features |

| Photocatalytic Conversion | Co(II)/C3N4 | Mandelic Acid Derivative | Aromatic Aldehyde | Solar-driven, aqueous media, high conversion nih.govrsc.org |

| Organocatalytic Synthesis | epi-Quinine-derived urea | Aldehyde | (R)-Mandelic Acid Ester | Enantioselective, one-pot synthesis, non-enzymatic nih.govunisa.it |

Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the direct use of this compound as a primary linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs) is not extensively documented, the broader class of carboxylic acids is fundamental to the construction of these materials. MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands, typically containing carboxylate groups.

Research has demonstrated the interaction of mandelic acid with MOFs. For example, hybrid metal-organic frameworks have been synthesized and utilized for the extraction of mandelic acid from urine samples nih.gov. This application highlights the affinity of the mandelic acid structure for the porous and functionalized environment of MOFs, suggesting potential for its use in separation and purification processes.

Given that carboxylic acids are a primary class of linkers for MOF synthesis, it is conceivable that this compound could be employed as a functionalized linker to introduce chirality and specific chemical properties into the framework of a MOF. The acetyl group could offer a site for post-synthetic modification, and the chiral center could lead to the formation of chiral MOFs with applications in enantioselective separations or catalysis.

Chiral Linkers in Coordination Polymer Synthesis

O-acetylmandelic acid, as a resolved chiral derivative of mandelic acid, serves as a crucial building block in crystal engineering. nih.gov Mandelic acid and its derivatives are recognized as an excellent source of chirality for constructing chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net These chiral carboxylic acids are pivotal as they can act as chiral NMR shift reagents. nih.gov

In the synthesis of CPs, the structure of the ligand is fundamental. For instance, coordination polymers of mandelate often form densely packed structures stabilized by hydrogen bonding. researchgate.net The title compound, (R)-(-)-2-acetoxy-2-phenylacetic acid, features an acetate (B1210297) group and a carboxylic acid group that participate in intermolecular hydrogen bonding, creating chains. nih.gov The ability to form these ordered, chiral structures is essential for their application in enantioselective processes. The synthesis of enantiomerically pure chiral coordination polymers can be achieved by reacting enantiomerically pure bridging ligands with metal ions like Fe2+. cmu.edunih.gov The resulting helical structures can be prepared as highly ordered domains on surfaces. cmu.edunih.gov

Enantioselective Recognition and Sensing with Chiral CPs/MOFs

Chiral coordination polymers and MOFs constructed from chiral linkers like mandelic acid derivatives show significant promise for enantioselective recognition and sensing. researchgate.net The well-defined chiral channels and pores within these crystalline materials are fundamental to their function, though the specific role of these channels is an area of ongoing research. scispace.com The design of materials for enantioselective recognition is a central challenge in synthetic chemistry, driven by the chirality inherent in biological systems. researchgate.net

Luminescent MOFs are particularly advantageous for selective recognition due to their high sensitivity, selectivity, and fast response. mdpi.com The incorporation of chiral ligands, such as those derived from mandelic acid, into MOFs can create fluorescent sensors capable of distinguishing between enantiomers. rsc.org These sensors operate through preferential interactions between the guest species and the pore surfaces of the MOF. mdpi.com For example, a chiral biosensor for mandelic acid enantiomers has been developed by immobilizing γ-globulin on a modified electrode, which showed different signal responses for R- and S-mandelic acid. nih.gov Furthermore, novel chiral bisbinaphthyl compounds have been synthesized to act as fluorescent sensors for the enantioselective recognition of mandelic acid, with sensitivity amplified by dendritic branching. nih.gov

Metabolic Studies and Biochemical Research

Enzyme Activity and Metabolic Pathways

The metabolism of mandelic acid is well-studied, particularly in bacteria. The mandelic acid degradation pathway in Pseudomonas putida is a representative pathway for the degradation of aromatic compounds. nih.gov This pathway consists of a series of enzymes that convert mandelic acid into compounds that can enter central metabolism. nih.gov

The key enzymes involved in this pathway are:

Mandelate racemase: Interconverts the R- and S-enantiomers of mandelic acid.

S-mandelate dehydrogenase: Oxidizes S-mandelic acid.

Benzoylformate decarboxylase: Converts the product of the previous step.

Benzaldehyde dehydrogenase: Further processes the molecule. nih.gov

These enzymes have been widely utilized in biocatalysis, kinetic resolution, and the synthesis of chiral compounds. nih.gov Research has also focused on engineering these enzymes to modify substrate specificity or improve catalytic activity. nih.gov While the direct metabolism of this compound is less detailed, it is expected to undergo hydrolysis by esterase enzymes to yield mandelic acid and acetic acid, after which the mandelic acid would enter its established degradation pathway. The kinetics of enzymatic reactions involving mandelic acid, such as O-acylation, have been modeled, often based on mechanisms like the bi-bi ping-pong mechanism involving an acyl-enzyme intermediate. researchgate.net

| Enzyme | Function | Reaction Catalyzed |

|---|---|---|

| Mandelate Racemase | Enantiomer interconversion | (R)-Mandelic acid ⇌ (S)-Mandelic acid |

| S-Mandelate Dehydrogenase | Oxidation | (S)-Mandelic acid → Benzoylformate |

| Benzoylformate Decarboxylase | Decarboxylation | Benzoylformate → Benzaldehyde + CO₂ |

| Benzaldehyde Dehydrogenase | Oxidation | Benzaldehyde → Benzoic acid |

Chiral Inversion Pathways

Chiral inversion is a metabolic process that converts one enantiomer of a chiral compound into its opposite. In humans, S-mandelic acid undergoes rapid chiral inversion to R-mandelic acid through an undefined pathway. nih.gov It was initially proposed that this process might be analogous to the chiral inversion of ibuprofen, proceeding via acyl-CoA thioesters. nih.govresearchgate.net

However, research using purified human recombinant enzymes has challenged this hypothesis. nih.gov Studies investigated key enzymes from the ibuprofen pathway:

Human acyl-CoA thioesterase-1 and -2 (ACOT1 and ACOT2): These enzymes were found to hydrolyze both S- and R-2-hydroxy-2-phenylacetyl-CoA back to mandelic acid, which is consistent with a potential role in the pathway. nih.govresearchgate.net

Human α-methylacyl-CoA racemase (AMACR): This enzyme is crucial for the inversion of ibuprofen's CoA ester. Yet, it was unable to catalyze the necessary α-proton exchange of S- and R-2-hydroxy-2-phenylacetyl-CoA. nih.govresearchgate.net The presence of the hydroxyl group on the mandelic acid derivative appears to prevent the racemization reaction. nih.gov

These findings strongly suggest that 2-hydroxy-2-phenylacetyl-CoA is not an intermediate in the chiral inversion of mandelic acid and that this process occurs via a different metabolic pathway than that of ibuprofen and related drugs. nih.govresearchgate.net

Green Chemistry and Sustainable Production

Environmentally Friendly Production of Mandelic Acid Derivatives

Traditional chemical synthesis of mandelic acid and its derivatives often relies on harsh conditions and toxic reagents, such as cyanide, leading to environmental concerns. mpg.dechemeurope.com In contrast, green chemistry approaches focus on developing sustainable and environmentally benign production methods. researchgate.net Biocatalytic technology, utilizing enzymes or whole microbial cells, has become a research hotspot due to its high efficiency, excellent stereoselectivity, and eco-friendly nature. researchgate.netmdpi.com

Several innovative green production strategies have been developed:

Enzymatic Cascades: A three-enzyme cascade has been created to convert inexpensive and safe starting materials like oxalic acid and benzaldehyde into mandelic acid under mild conditions. mpg.dechemeurope.com This method relies on the newly discovered activity of the enzyme oxalyl-CoA decarboxylase. mpg.dechemeurope.com

Microbial Fermentation: Engineering microorganisms such as Escherichia coli for de novo biosynthesis of mandelic acid from glucose offers a promising route for sustainable, large-scale production. mdpi.com By optimizing metabolic pathways and employing high-cell-density cultivation, significant titers of mandelic acid have been achieved. mdpi.com

Biocatalysis with Nitrilases: Enzymes like nitrilases, nitrile hydratases, and amidases are used for the microbial biotransformation of substrates like mandelonitrile into optically pure (R)-(-)-mandelic acid with high yields. nih.govresearchgate.net

Photocatalysis: A solar-driven method has been developed to produce aromatic aldehydes from mandelic acid derivatives in wastewater using a low-cost Co(II)/C3N4 combined catalyst, achieving high conversion rates at room temperature. rsc.org

Flow Chemistry in Chiral Synthesis

Flow chemistry, or continuous flow chemistry, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly in the realm of chiral synthesis. nih.govscielo.brrsc.org The precise control over reaction parameters such as temperature, pressure, and reaction time, coupled with enhanced heat and mass transfer, allows for improved reaction efficiency, selectivity, and safety. uc.pt These features are especially beneficial for the synthesis of enantiomerically pure compounds like this compound and its precursors.

The application of flow chemistry to the synthesis of chiral molecules, including active pharmaceutical ingredients (APIs), has been a subject of extensive research. nih.govrsc.orgmdpi.com Methodologies range from single-step transformations to complex multi-step syntheses, incorporating various asymmetric catalytic techniques such as biocatalysis, organometallic catalysis, and metal-free organocatalysis. nih.govrsc.org

While specific studies detailing the synthesis of this compound using flow chemistry are not prevalent in the reviewed literature, the synthesis of its parent compound, mandelic acid, and other derivatives has been successfully demonstrated in continuous flow systems. These examples serve as a strong precedent for the potential application of this technology to the production of this compound.

One notable approach involves a chemoenzymatic method for producing optically active mandelic acid. This process utilizes a continuous-flow lipase-mediated resolution of mandelonitrile, followed by chemical hydrolysis. This strategy has yielded both (R)- and (S)-mandelic acid in good yields and high enantiomeric excesses. sbq.org.br Another example is the multistep continuous-flow synthesis of cyclopentyl mandelic acid, a key building block for the anticholinergic drug glycopyrronium bromide. This process involves a direct α-lithiation followed by aerobic oxidation, demonstrating the safe handling of organolithium reagents and molecular oxygen in a continuous setup. researchgate.net

The principles demonstrated in these syntheses can be logically extended to the production of this compound. A hypothetical flow process could involve the continuous feeding of a solution of enantiomerically pure mandelic acid and an acetylating agent, such as acetic anhydride or acetyl chloride, into a microreactor. The reaction could be facilitated by a solid-supported catalyst packed into the reactor, allowing for easy separation of the product and reuse of the catalyst. The precise temperature and residence time control within the microreactor would be expected to lead to high conversion rates and minimize the formation of byproducts.

The table below summarizes key research findings on the application of flow chemistry in the synthesis of mandelic acid and related chiral compounds, highlighting the reaction conditions and outcomes that could inform the design of a continuous synthesis for this compound.

| Product | Key Reaction Step | Catalyst/Reagent | Flow System Details | Yield | Enantiomeric Excess (e.e.) |

| (R)-Mandelic Acid | Lipase-mediated resolution of mandelonitrile | Lipase (B570770) | Continuous-flow reactor | 70% | 94% |

| (S)-Mandelic Acid | Lipase-mediated resolution of mandelonitrile | Lipase | Continuous-flow reactor | 80% | 98% |

| Cyclopentyl Mandelic Acid | α-lithiation and aerobic oxidation | n-Hexyllithium, O₂ | Multistep continuous-flow process | 50% (isolated) | Not applicable |

| Chiral γ-amino acid derivatives | Sequential flow processes | Not specified | Not specified | Not specified | Not specified |

The data clearly indicates that flow chemistry is a viable and advantageous method for the synthesis of chiral mandelic acid derivatives. The high yields and enantiomeric excesses achieved in the synthesis of mandelic acid suggest that a similar approach for the acetylation of mandelic acid to form this compound would be highly effective. The ability to safely handle reactive reagents and to telescope reaction steps, as demonstrated in the synthesis of cyclopentyl mandelic acid, further underscores the potential of flow chemistry for developing an efficient and scalable process for this compound production. researchgate.netarkat-usa.org

Computational and Spectroscopic Analysis of O Acetyl Mandelic Acid

Conformational Analysis and Molecular Dynamics

While specific molecular dynamics (MD) simulations exclusively for O-acetyl mandelic acid are not extensively documented in publicly available literature, studies on related mandelic acid derivatives provide valuable insights into its likely conformational behavior. MD simulations are powerful computational tools used to study the dynamic behavior of molecules over time, offering a deeper understanding of their conformational landscapes.

For instance, molecular dynamics simulations have been employed to investigate the binding of mandelic acid peptidomimetic derivatives to aminopeptidase N, revealing the importance of ligand coordination with the catalytic zinc ion for inhibitory activity. These types of studies highlight how the conformational flexibility of the mandelic acid scaffold influences its biological interactions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and UV-Vis spectroscopy, and Mass Spectrometry provides a comprehensive picture of its molecular structure.

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For (R)-O-acetylmandelic acid, detailed ¹H and ¹³C NMR data have been reported. scielo.brresearchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum of (R)-O-acetylmandelic acid in CDCl₃ shows characteristic signals that correspond to the different types of protons in the molecule. scielo.brresearchgate.netmdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.19 | s | 3H | CH₃ (acetyl) |

| 5.93 | s | 1H | CH (methine) |

| 7.36–7.42 | m | 3H | CₐᵣyₗH |

| 7.45–7.51 | m | 2H | CₐᵣyₗH |

| 11.76 | br s | 1H | OH (carboxylic acid) |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. scielo.brresearchgate.netmdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 20.59 | CH₃ (acetyl) |

| 74.02 | CH (methine) |

| 127.62 | CₐᵣyₗH |

| 128.86 | CₐᵣyₗH |

| 129.49 | CₐᵣyₗH |

| 132.98 | Cₐᵣyₗ |

| 170.38 | CO (acetyl) |

| 174.55 | CO (carboxylic acid) |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of (R)-O-acetylmandelic acid exhibits characteristic absorption bands. scielo.brresearchgate.netmdpi.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3014 | very broad | O—H stretch (carboxylic acid) |

| 1752 | very strong | C=O stretch (acetyl) |

| 1686 | very strong | C=O stretch (carboxylic acid) |

UV-Vis Spectroscopy: While detailed UV-Vis spectroscopic studies specifically for this compound are not extensively reported, mandelic acid and its derivatives, containing a phenyl group, are expected to exhibit absorption in the ultraviolet region due to π-π* electronic transitions of the aromatic ring.

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a valuable tool for determining the molecular weight and elemental composition of a compound. For (R)-O-acetylmandelic acid, Gas Chromatography-Mass Spectrometry (GC/MS) analysis has been reported. scielo.brresearchgate.net A characteristic fragment observed is M-18+, corresponding to the loss of a water molecule from the parent ion, with a mass-to-charge ratio of 176. scielo.brresearchgate.net

| Technique | Observed Ion | m/z |

| GC/MS | M-18+ | 176 |

Structure-Chiral Selectivity Relationships

The chiral nature of this compound makes it a subject of interest in studies of chiral recognition and separation. The relationship between its structure and its ability to differentiate between enantiomers (chiral selectivity) is a key area of investigation.

Studies on mandelic acid derivatives have shown that the functional groups at both the carboxyl and hydroxyl positions play a crucial role in the chiral recognition process. nih.gov The hydrogen-bonding capabilities and steric hindrance around the chiral center are significant factors influencing the separation of enantiomers.

In gas chromatography, for example, the use of chiral stationary phases allows for the separation of mandelic acid derivatives. The interactions between the enantiomers and the chiral selector, which can include hydrogen bonding, dipole-dipole interactions, and inclusion phenomena, determine the degree of separation. The modification of the hydroxyl group, as in this compound, alters these interactions and can lead to a reversal of the elution order of the enantiomers compared to the parent mandelic acid. nih.gov This highlights the sensitivity of chiral recognition to subtle structural changes.

The three-point interaction model is often invoked to explain chiral recognition, requiring a precise geometric fit and complementary functional group interactions between the chiral molecule and the selector. nih.gov The rigid structure of the mandelic acid framework, combined with the presence of the phenyl ring, carboxyl group, and the O-acetyl group, provides multiple points of interaction that can be exploited for chiral separation.

Theoretical Studies and Modeling

Theoretical studies and computational modeling provide a molecular-level understanding of the properties and behavior of this compound. Density Functional Theory (DFT) is a common computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules.

For mandelic acid and its derivatives, DFT calculations have been used to:

Optimize molecular geometries and determine the most stable conformers.

Calculate theoretical NMR and IR spectra, which can be compared with experimental data to aid in spectral assignment and structural confirmation.

Investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity of the molecule.